molecular formula C6H10ClF2N B6194116 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride CAS No. 2680542-61-2

2,2-difluorospiro[2.3]hexan-1-amine hydrochloride

Cat. No.: B6194116
CAS No.: 2680542-61-2
M. Wt: 169.6
InChI Key:
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Description

2,2-Difluorospiro[23]hexan-1-amine hydrochloride is a chemical compound with the molecular formula C6H10ClF2N It is characterized by the presence of a spirocyclic structure, which includes a six-membered ring fused to a three-membered ring, with two fluorine atoms attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Structure: The initial step involves the formation of the spirocyclic structure through a cyclization reaction. This can be achieved by reacting a suitable precursor, such as a difluorinated alkene, with a nucleophile under controlled conditions.

    Introduction of the Amine Group: The next step involves the introduction of the amine group. This can be done by reacting the spirocyclic intermediate with an amine source, such as ammonia or an amine derivative, under appropriate conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound to its reduced forms, potentially altering the spirocyclic structure.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorinated ketones or carboxylic acids, while substitution reactions may produce various substituted spirocyclic compounds.

Scientific Research Applications

2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-difluorospiro[2.3]hexan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure and the presence of fluorine atoms may enhance its binding affinity and selectivity for these targets. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluorospiro[2.3]hexan-1-ol: This compound is similar in structure but contains a hydroxyl group instead of an amine group.

    2,2-Difluorospiro[2.3]hexan-1-carboxylic acid: This compound has a carboxylic acid group instead of an amine group.

    2,2-Difluorospiro[2.3]hexan-1-thiol: This compound contains a thiol group instead of an amine group.

Uniqueness

2,2-Difluorospiro[2.3]hexan-1-amine hydrochloride is unique due to its specific combination of a spirocyclic structure with an amine group and two fluorine atoms. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

2680542-61-2

Molecular Formula

C6H10ClF2N

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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